
(R)-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate
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Overview
Description
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is a complex organic compound that features a piperidinone core substituted with a fluoro-methylphenyl group and a hydroxy-phenylacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidinone core, followed by the introduction of the fluoro-methylphenyl group through electrophilic aromatic substitution. The final step involves the esterification of the piperidinone with (S)-2-hydroxy-2-phenylacetic acid under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The piperidinone core can be oxidized to form corresponding N-oxides.
Reduction: The carbonyl group in the piperidinone can be reduced to form secondary amines.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines.
Scientific Research Applications
Chemistry
In chemistry, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be studied for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate could be investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, and its efficacy and safety profiles would be evaluated through preclinical and clinical studies.
Industry
In the industrial sector, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of ®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate would depend on its specific interactions with molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(4-Fluorophenyl)piperidin-4-one
- (S)-2-Hydroxy-2-phenylpropanoate
- ®-2-(4-Methylphenyl)piperidin-4-one
Uniqueness
®-2-(4-Fluoro-2-methylphenyl)piperidin-4-one (S)-2-hydroxy-2-phenylacetate is unique due to the combination of its fluoro-methylphenyl and hydroxy-phenylacetate groups. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22FNO4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
(2R)-2-(4-fluoro-2-methylphenyl)piperidin-4-one;(2S)-2-hydroxy-2-phenylacetic acid |
InChI |
InChI=1S/C12H14FNO.C8H8O3/c1-8-6-9(13)2-3-11(8)12-7-10(15)4-5-14-12;9-7(8(10)11)6-4-2-1-3-5-6/h2-3,6,12,14H,4-5,7H2,1H3;1-5,7,9H,(H,10,11)/t12-;7-/m10/s1 |
InChI Key |
HQSMDORBTCGVLS-OLBMHGAYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)F)[C@H]2CC(=O)CCN2.C1=CC=C(C=C1)[C@@H](C(=O)O)O |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC(=O)CCN2.C1=CC=C(C=C1)C(C(=O)O)O |
Origin of Product |
United States |
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